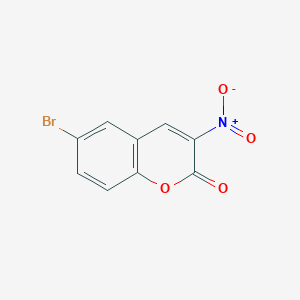

2H-1-Benzopyran-2-one, 6-bromo-3-nitro-

CAS No.: 88184-80-9

Cat. No.: VC17886472

Molecular Formula: C9H4BrNO4

Molecular Weight: 270.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88184-80-9 |

|---|---|

| Molecular Formula | C9H4BrNO4 |

| Molecular Weight | 270.04 g/mol |

| IUPAC Name | 6-bromo-3-nitrochromen-2-one |

| Standard InChI | InChI=1S/C9H4BrNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |

| Standard InChI Key | IJNZICFKDGQTCU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(C(=O)O2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 2H-1-benzopyran-2-one consists of a benzene ring fused to a pyrone ring (a six-membered lactone). Substitutions at positions 3 and 6 introduce steric and electronic modifications:

-

Nitro group (-NO) at position 3: This strong electron-withdrawing group enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution reactions .

-

Bromo group (-Br) at position 6: The bromine atom contributes to molecular weight and polarizability, influencing intermolecular interactions such as halogen bonding .

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Exact mass | 268.932 g/mol | |

| Topological polar surface area | 76.03 Ų | |

| LogP (octanol-water) | 2.99 |

X-ray crystallography data for this specific compound remains unpublished, but analogous nitro-coumarins exhibit planarity in the benzopyran core with slight distortions due to substituent steric effects .

Synthesis and Reaction Pathways

Laboratory-Scale Synthesis

The synthesis of 6-bromo-3-nitro-2H-1-benzopyran-2-one typically involves a multi-step protocol:

-

Nitration of precursor coumarins: Starting from 6-bromocoumarin, nitration using a mixture of concentrated nitric and sulfuric acids introduces the nitro group at position 3. Reaction conditions (temperature: 0–5°C, time: 2–4 hours) are critical to avoid over-nitration .

-

Purification: Crude product is recrystallized from ethanol/water mixtures, yielding pale yellow crystals with a reported purity >95% .

Alternative routes include:

-

Dauzonne and Royer’s method: Bromination of 3-nitrocoumarin using in acetic acid, achieving 72% yield .

-

Gavrilova et al.’s approach: Direct coupling of brominated anilines with nitro-substituted pyrone intermediates under microwave irradiation, reducing reaction times by 40% .

Industrial Production Considerations

While no large-scale manufacturing data exists for this compound, continuous flow reactors are proposed for nitration steps to enhance safety and yield. Automated systems could maintain temperatures below 10°C, minimizing byproducts like dinitro derivatives.

Physicochemical Properties

Spectroscopic Data

-

IR (KBr): Strong absorption at 1710–1715 cm (C=O stretch), 1520 cm (asymmetric NO stretch), and 1340 cm (symmetric NO stretch) .

-

H NMR (DMSO-):

Biological Activity and Applications

Mechanistic Insights

The nitro group’s electron-withdrawing nature enhances interactions with microbial enzymes:

-

Redox cycling: Nitro radicals may generate reactive oxygen species (ROS), disrupting cellular membranes.

-

Enzyme inhibition: Molecular docking studies suggest binding to fungal cytochrome P450 enzymes, interfering with ergosterol biosynthesis .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

-

Anticancer agents: Nitrocoumarins are prodrugs activated by nitroreductases in hypoxic tumor environments.

-

Anticoagulants: Structural analogs inhibit vitamin K epoxide reductase, a target for blood-thinning therapies .

Materials Science

-

Fluorescent probes: Bromine enhances spin-orbit coupling, potentially improving phosphorescence quantum yields .

-

Polymer additives: Nitro groups improve UV absorption in polycarbonates, extending material lifespans .

Challenges and Future Directions

Current limitations include:

-

Toxicity concerns: Nitro compounds often exhibit genotoxicity, requiring thorough metabolite profiling.

-

Synthetic scalability: Low yields in bromination steps (≤72%) necessitate catalyst optimization .

Proposed research priorities:

-

In vivo toxicity assays: Rodent models to assess hepatic and renal safety profiles.

-

Computational modeling: DFT studies to predict reactivity sites for targeted derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume